molecular formula C14H20O B14527020 2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one CAS No. 62343-90-2

2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one

Cat. No.: B14527020
CAS No.: 62343-90-2
M. Wt: 204.31 g/mol
InChI Key: AKAIZEQXVDINMD-UHFFFAOYSA-N
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Description

2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a methylcyclohexene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is another viable route .

Industrial Production Methods

Industrial production of this compound may involve catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a known method for producing related compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, such as enolates or carbocations, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.

Properties

CAS No.

62343-90-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(6-methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H20O/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-3,10-12H,4-9H2,1H3

InChI Key

AKAIZEQXVDINMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C=C2CCCCC2=O

Origin of Product

United States

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